molecular formula C18H24N2O2 B3020144 tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamate CAS No. 2024284-20-4

tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamate

Cat. No. B3020144
CAS RN: 2024284-20-4
M. Wt: 300.402
InChI Key: ITQIZTZWTUFJGK-UHFFFAOYSA-N
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Description

Tert-butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamate, also known as Boc-naphthylalanine, is a compound that has been widely used in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and alanine, a non-polar, aliphatic, and α-amino acid. The compound has several applications in the field of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine is not well understood. However, it is believed to interact with the hydrophobic regions of proteins and peptides due to its naphthalene moiety. The compound can also form hydrogen bonds with the polar groups of amino acids, leading to changes in the conformation and stability of the peptide or protein.
Biochemical and Physiological Effects:
tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine does not have any known biochemical or physiological effects on its own. However, it has been used to study the biochemical and physiological effects of peptides and proteins containing naphthalene-containing amino acids. These studies have shown that the presence of naphthalene can affect the conformation, stability, and activity of peptides and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine in lab experiments include its ease of synthesis, high purity, and compatibility with SPPS. The compound can also be used to study the effect of naphthalene-containing amino acids on the properties of peptides and proteins. However, the limitations of using tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine include its cost, which may be higher than other amino acids, and its limited solubility in some solvents.

Future Directions

For the use of tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine include the development of new techniques for the synthesis of peptides and proteins, the study of membrane proteins, and the design of new drugs and therapeutics.

Synthesis Methods

The synthesis of tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine involves the reaction of tert-butyl chloroformate (Boc-Cl) with naphthylalanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with carbamate to yield the final product. The purity and yield of the product can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

Tert-Butyl (1-amino-1-(naphthalen-2-yl)propan-2-yl)carbamatealanine has been used in several scientific research studies as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) to introduce naphthalene-containing amino acids into the peptide sequence. The compound has also been used to study the conformational preferences of peptides and proteins using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

tert-butyl N-(1-amino-1-naphthalen-2-ylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(20-17(21)22-18(2,3)4)16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-12,16H,19H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQIZTZWTUFJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC2=CC=CC=C2C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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